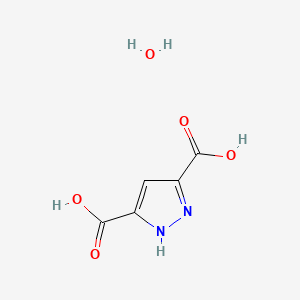

1H-pyrazole-3,5-dicarboxylic Acid Hydrate

Übersicht

Beschreibung

1H-pyrazole-3,5-dicarboxylic Acid Hydrate is a chemical compound with the molecular formula C5H6N2O5 . It is also known by other names such as 3,5-pyrazoledicarboxylic acid monohydrate, pyrazole-3,5-dicarboxylic acid, hydrate, and acmc-1aezk . It is a white crystalline powder .

Molecular Structure Analysis

The molecular weight of 1H-pyrazole-3,5-dicarboxylic Acid Hydrate is 174.112 g/mol . The InChI Key is GLINCONFUZIMCN-UHFFFAOYSA-N . The SMILES representation is C1=C (NN=C1C (=O)O)C (=O)O.O .Chemical Reactions Analysis

While specific chemical reactions involving 1H-pyrazole-3,5-dicarboxylic Acid Hydrate are not available, there are studies on the reactions of related compounds .Physical And Chemical Properties Analysis

1H-pyrazole-3,5-dicarboxylic Acid Hydrate is a white crystalline powder . It has a melting point of approximately 294°C (decomposition) . The compound is soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Regiospecific Synthesis of Pyrazoles A regiospecific synthesis process for 1H-pyrazole-3,5-dicarboxylic acid derivatives has been developed. This involves coupling benzyl carbazates with malonyl chlorides or acids, followed by deprotection and derivatization to produce 1,5-disubstituted-1H-pyrazoles containing differentiated ester moieties. These are then transformed into trifluoromethane sulfonates, which undergo Suzuki coupling with boronic acids, leading to moderate to excellent yields. Post-synthesis, selective hydrolysis and mono-esterification allow further modifications of the ester groups present in the resulting 1,5-disubstituted-1H-pyrazoles (Dragovich et al., 2007).

Crystal Structures of Mononuclear Coordination Complexes Mononuclear CuII/CoII coordination complexes have been synthesized and characterized from pyrazole-dicarboxylate acid derivatives. The research presented crystal structures for these complexes, formed through the coordination/chelation and crystallization of organic molecules with CuII/CoII/ZnII. The study detailed the formation of 2D hydrogen bonded networks in these complexes, with and without lattice included water molecules (Radi et al., 2015).

Functionalization Reactions of Pyrazole Carboxylic Acid Studies focused on the functionalization reactions of 1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols. The process involved converting the acid into corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. The reaction mechanism and the structures of the synthesized compounds were thoroughly analyzed using spectroscopic data and theoretical methods (Yıldırım & Kandemirli, 2006).

Applications in Coordination Chemistry and Molecular Interaction

Synthesis of Coordination Complexes and Study of Molecular Interactions Innovative approaches have been employed to synthesize coordinationcomplexes and study molecular interactions involving 1H-pyrazole-3,5-dicarboxylic acid derivatives. For example, a novel and efficient metal-free, one-pot approach developed a variety of 3,5-disubstituted 1H-pyrazoles from propargylic alcohols. This transformation involves acid-catalyzed propargylation of N,N-diprotected hydrazines, followed by base-mediated 5-endo-dig cyclization, resulting in good overall yields (Reddy, Vijaykumar, & Grée, 2013). Furthermore, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate has been identified as an efficient amphiphilic receptor for dopamine and amphetamines, demonstrating its potential in the field of molecular recognition and interaction studies (Reviriego et al., 2006).

Contributions to Material Science and Catalysis

Development of Organostannoxane Macrocycle Networks Significant contributions have been made in the field of material science and catalysis, such as the development of novel 2D network structures containing rectangular box type hexatin units interconnected by dibenzyltin dichloride. This work showcases the application of 1H-pyrazole-3,5-dicarboxylic acid in creating unique network structures that have potential applications in catalysis and material science (Chandrasekhar, Thirumoorthi, & Azhakar, 2007).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1H-pyrazole-3,5-dicarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.H2O/c8-4(9)2-1-3(5(10)11)7-6-2;/h1H,(H,6,7)(H,8,9)(H,10,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLINCONFUZIMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369090 | |

| Record name | 1H-pyrazole-3,5-dicarboxylic Acid Hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrazole-3,5-dicarboxylic Acid Hydrate | |

CAS RN |

303180-11-2 | |

| Record name | 1H-pyrazole-3,5-dicarboxylic Acid Hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-3,5-dicarboxylic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3,5-Pyrazoledicarboxylic acid monohydrate a promising ligand for developing novel materials?

A1: H3pdc possesses several structural features that make it attractive for material design. Firstly, its carboxylic acid groups can readily coordinate with metal ions, facilitating the construction of diverse metal-organic frameworks (MOFs). [] Secondly, the presence of both oxygen and nitrogen donor atoms within its structure allows for varied coordination modes, further expanding its potential in building complex architectures. []

Q2: How does the bridging mode of 3,5-Pyrazoledicarboxylic acid monohydrate influence the magnetic properties of its copper (II) complex?

A4: In the copper (II) complex of H3pdc, the ligand bridges copper ions in distinct ways, resulting in varying magnetic interactions. The pyrazolate bridge mediates a strong antiferromagnetic interaction within trinuclear units of the complex. Simultaneously, carboxylate bridges connect these trinuclear units, with syn-anti equatorial-equatorial bridging leading to ferromagnetic interactions and syn-anti axial-equatorial bridging resulting in weak antiferromagnetic interactions. These diverse bridging modes and their associated magnetic couplings contribute to the complex magnetic behavior observed in this material. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Chlorothien-2-yl)methyl]piperazine](/img/structure/B1361988.png)

![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)

![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)